2,3-Dimercapto-1-propanesulfonic acid, commonly supplied as its sodium salt (DMPS), is a water-soluble dithiol chelating agent. Its structure contains two adjacent thiol (-SH) groups, which are responsible for forming stable complexes with heavy metals, and a terminal sulfonic acid group that confers high water solubility. This combination of functional groups makes it a primary choice for applications requiring the binding and removal of heavy metals like mercury, arsenic, and lead from aqueous systems, including in clinical and research settings. Unlike its lipid-soluble precursor, dimercaprol (BAL), DMPS's solubility allows for oral or parenteral administration and influences its pharmacokinetic profile.
Substituting 2,3-Dimercapto-1-propanesulfonic acid (as its common sodium salt, DMPS) with other dithiol chelators like meso-2,3-dimercaptosuccinic acid (DMSA) or dimercaprol (BAL) can lead to significant changes in processability, efficacy, and safety. DMPS and DMSA, while both water-soluble, exhibit different metal-binding efficiencies and stabilities at physiological pH. For instance, in neutral distilled water over seven days, DMSA retains 82% of its mercapto groups, whereas no titratable mercapto groups remain in DMPS or BAL solutions, indicating a critical pH-dependent stability difference for formulation and storage. The substitution with oil-based BAL introduces even greater disparities, as it requires painful intramuscular injection, has a lower therapeutic index, and can redistribute mercury to the brain, a risk not associated with DMPS or DMSA. These fundamental differences in solubility, stability, and in-vivo behavior make these compounds non-interchangeable for most procurement and application purposes.
In comparative studies in rats, DMPS was demonstrated to be more efficient at removing inorganic mercury from the body than DMSA. Specifically, DMPS was found to be more effective in removing mercury from the kidneys, a primary site of accumulation. While DMSA was more effective at removing organic mercury, DMPS showed superior performance against inorganic forms.
| Evidence Dimension | Efficacy in removing inorganic mercury |
| Target Compound Data | More efficient in removing inorganic Hg from the body, particularly the kidneys. |
| Comparator Or Baseline | DMSA: Less efficient for inorganic Hg, though more effective for organic Hg. |
| Quantified Difference | Qualitatively described as 'more efficient' in comparative animal models. |
| Conditions | In vivo studies in rats comparing distribution and excretion of mercuric chloride. |
For applications specifically targeting the removal of inorganic mercury, particularly from renal tissues, DMPS is the more effective choice over DMSA.
DMPS offers significant handling and safety advantages over its predecessor, dimercaprol (BAL). As a water-soluble solid, DMPS can be administered orally or via standard injection, whereas BAL is an oily, foul-smelling liquid requiring painful deep intramuscular injection. More than 50% of patients receiving BAL experience side effects, including hypertension, nausea, and headache. In contrast, DMPS has a higher therapeutic index and fewer side effects. Critically, BAL can redistribute arsenic and mercury into the brain, while DMPS does not, representing a key safety differentiator.
| Evidence Dimension | Safety, Handling, and Administration Route |
| Target Compound Data | Water-soluble solid; oral or IV/IM administration; higher therapeutic index; does not redistribute mercury to the brain. |
| Comparator Or Baseline | Dimercaprol (BAL): Oily liquid; painful deep IM injection only; frequent side effects (>50% of patients); can redistribute mercury to the brain. |
| Quantified Difference | >50% of BAL recipients experience side effects vs. 'relatively rare' adverse reactions for DMPS. |
| Conditions | Clinical and laboratory use contexts. |
For any application, the superior handling, formulation flexibility (water-soluble), and significantly improved safety profile make DMPS a clear choice over the hazardous and difficult-to-administer BAL.
The sodium salt of 2,3-Dimercapto-1-propanesulfonic acid (DMPS) exhibits a well-defined and rapid excretion profile. After intravenous application in humans, its plasma half-life is approximately 30-45 minutes. Following oral administration, the highest blood concentration is reached after about 3 hours. Importantly, about 80% of the administered dose is excreted in the urine within 5-6 hours, and studies show no accumulation in tissues even after repeated use. This contrasts with lipid-soluble agents like BAL, which can accumulate in tissues and has a more complex metabolic pathway.
| Evidence Dimension | Pharmacokinetic Profile (Excretion) |
| Target Compound Data | Plasma half-life: 30-45 min (IV); ~80% excreted in urine within 6 hours; no tissue accumulation with repeated use. |
| Comparator Or Baseline | Lipid-soluble chelators (e.g., BAL): Penetrates intracellular spaces with highest concentrations in liver, kidneys, brain; metabolic degradation largely complete within 4 hours. |
| Quantified Difference | 80% urinary excretion in 6 hours for DMPS demonstrates a rapid and efficient clearance pathway. |
| Conditions | Human pharmacokinetic studies following oral and intravenous administration. |
A rapid and well-characterized excretion profile is critical for reproducible dosing and minimizing the risk of compound accumulation, making DMPS a more predictable and reliable choice for research and clinical applications.
Based on its demonstrated superior efficacy in mobilizing and removing inorganic mercury compared to DMSA, DMPS is the indicated chelator for research models or detoxification protocols specifically targeting inorganic mercury poisoning. Its high water solubility and favorable safety profile make it suitable for use in aqueous-based experimental systems where lipid-soluble agents like BAL would be inappropriate.
The compound's high water solubility and significantly better therapeutic index compared to BAL make it the preferred precursor for developing and formulating aqueous chelation therapies. Unlike BAL, which requires formulation in oil for painful injection and carries substantial safety risks, DMPS provides a foundation for safer, more patient-compliant oral or intravenous products.
With a rapid plasma half-life and near-complete urinary excretion within hours, DMPS is an excellent candidate for studies where predictable dosing and minimal compound accumulation are required. This makes it a reliable tool for challenge tests to assess body burden of heavy metals or in experimental models where rapid clearance of the chelating agent is necessary to avoid confounding long-term effects.